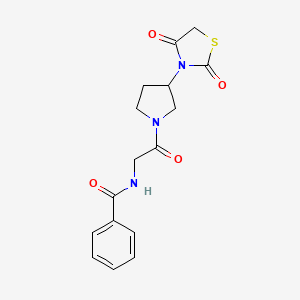

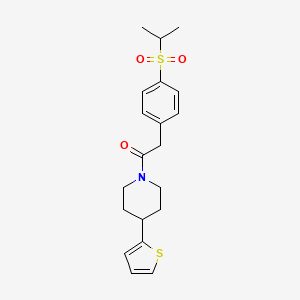

N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds generally involves complex chemical reactions. Without specific information on this compound, it’s difficult to provide an accurate synthesis analysis .Molecular Structure Analysis

The compound contains a 2,4-dioxothiazolidin-3-yl group, a pyrrolidin-1-yl group, and a benzamide group. These groups are common in many organic compounds and can have various chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique

Antimicrobial Activities

Research has shown that derivatives related to the structural motif of "N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gouda et al. (2010) discusses the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, showcasing the potential of such compounds in antimicrobial applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anticancer Properties

Another important application area is in the field of cancer research. For example, the synthesis and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) highlight the therapeutic potential of related compounds in treating cancers by targeting specific growth factor receptors (Borzilleri et al., 2006).

Neuroleptic Activity

Compounds structurally related to "this compound" have also been studied for their potential neuroleptic activity. For example, a study on the synthesis and neuroleptic activity of benzamides, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, provides insights into the development of new drugs for the treatment of psychosis (Iwanami et al., 1981).

Electrochemical Applications

Research on polyamic acids containing benzothiazole (BT) and benzoxazole (BO) pendent groups for the development of enzyme-free hydrogen peroxide biosensors showcases the electrochemical application of compounds with similar structural features. These biosensors demonstrated rapid response times and high selectivity and sensitivity, indicating the potential of such compounds in biosensing technologies (Hua et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a key regulator of glucose metabolism and plays a crucial role in the management of diabetes mellitus .

Mode of Action

The compound interacts with PPAR-γ through strong binding, similar to that of rosiglitazone . This interaction leads to the activation of PPAR-γ, which in turn influences glucose metabolism .

Biochemical Pathways

The activation of PPAR-γ affects key enzymes of glucose metabolism and glucose utilization in the liver . This includes the inhibition of α-amylase, α-glucosidase, and aldose reductase . The compound also exhibits dipeptidyl peptidase–4 inhibition activity .

Result of Action

The compound’s action results in increased glucose uptake in liver cells . It also shows relative inhibition activity against key enzymes involved in glucose metabolism . This leads to improved management of glucose levels, making it potentially beneficial for the treatment of diabetes mellitus .

Propriétés

IUPAC Name |

N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTLHIFXICSESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)